

Technical Support Center: Management of CFI-400945-Induced Neutropenia

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Compound of Interest

Compound Name: CFI-400936

Cat. No.: B15608704

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This technical support center provides guidance for researchers, scientists, and drug development professionals on managing neutropenia observed in clinical studies of CFI-400945, a first-in-class oral inhibitor of polo-like kinase 4 (PLK4).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CFI-400945 and why does it cause neutropenia?

A1: CFI-400945 is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication, a critical process for cell division.^{[1][2][3][4]} By inhibiting PLK4, CFI-400945 disrupts the normal cell cycle in rapidly dividing cells, leading to mitotic defects and ultimately cell death.^{[3][5]} This anti-proliferative effect is the basis of its anti-cancer activity.^{[6][7]} Hematopoietic progenitor cells, the precursors to neutrophils, are highly proliferative. The inhibition of PLK4 by CFI-400945 can disrupt their division, leading to a decrease in neutrophil production and resulting in neutropenia.^{[8][9]}

Q2: How is the severity of neutropenia graded in clinical studies?

A2: The severity of neutropenia in clinical trials is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The current version is v5.0. Grading is based on the Absolute Neutrophil Count (ANC).

Quantitative Data Summary

The incidence of neutropenia with CFI-400945 has been evaluated in clinical trials. The following table summarizes the rates of high-grade (Grade ≥ 3) neutropenia observed at different dose levels in a Phase 1 dose-escalation study (NCT01954316).[\[1\]](#)[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Dose of CFI-400945	Incidence of Grade ≥ 3 Neutropenia
< 64 mg/day	Low
≥ 64 mg/day	19%

In a Phase 2 study in metastatic breast cancer, Grade ≥ 3 neutropenia was observed in 33% of patients.[\[14\]](#) Another study in patients with acute myeloid leukemia, myelodysplastic syndrome, or chronic myelomonocytic leukemia reported febrile neutropenia in 67% of patients.[\[2\]](#)[\[15\]](#)

Troubleshooting Guide: Managing CFI-400945-Induced Neutropenia

Issue: A patient in a clinical trial develops neutropenia after treatment with CFI-400945.

1. Initial Assessment and Grading:

- Action: Immediately perform a complete blood count (CBC) with differential to determine the Absolute Neutrophil Count (ANC).
- Action: Grade the severity of neutropenia using the CTCAE v5.0 criteria (see table above).
- Action: Assess the patient for signs and symptoms of infection, including fever (febrile neutropenia).

2. Management of Asymptomatic Neutropenia:

- Grade 1-2 Neutropenia (ANC 1.0 to $<1.5 \times 10^9/L$ and 0.5 to $<1.0 \times 10^9/L$):
 - Action: Continue CFI-400945 at the current dose.
 - Action: Increase monitoring frequency of CBC with differential (e.g., twice weekly).

- Grade 3 Neutropenia (ANC <0.5 to $0.1 \times 10^9/L$):
 - Action: Interrupt CFI-400945 treatment.
 - Action: Monitor CBC with differential daily or every other day until ANC recovers to Grade ≤ 2 .
 - Action: Once recovered, consider resuming CFI-400945 at a reduced dose level.

3. Management of Complicated Neutropenia:

- Grade 4 Neutropenia (ANC $<0.1 \times 10^9/L$):
 - Action: Interrupt CFI-400945 treatment immediately.
 - Action: Monitor CBC with differential daily until ANC recovers to Grade ≤ 2 .
 - Action: Consider initiation of Granulocyte-Colony Stimulating Factor (G-CSF) as per institutional guidelines and clinical trial protocol.
 - Action: Once recovered, resume CFI-400945 at a significantly reduced dose or consider discontinuation based on the clinical context.
- Febrile Neutropenia (Fever $\geq 38.3^\circ\text{C}$ or a sustained temperature of $\geq 38^\circ\text{C}$ for more than one hour in a patient with Grade ≥ 3 neutropenia):
 - Action: This is a medical emergency. Hospitalize the patient.
 - Action: Interrupt CFI-400945 treatment.
 - Action: Initiate broad-spectrum antibiotics within one hour of presentation.
 - Action: Consider the use of G-CSF.

4. Dose Modification Guidelines:

While specific dose modification protocols for CFI-400945-induced neutropenia are study-dependent, a general approach based on the management of other myelosuppressive agents

is recommended. Any dose modification should be clearly defined in the clinical trial protocol.

Neutropenia Grade	Recommended Action
Grade 1-2	Continue treatment with increased monitoring.
Grade 3	Interrupt treatment until recovery to \leq Grade 2, then resume at a reduced dose.
Grade 4 or Febrile Neutropenia	Interrupt treatment. After recovery to \leq Grade 2, consider resuming at a significantly reduced dose or discontinuing.

Experimental Protocols

Protocol: Monitoring for CFI-400945-Induced Neutropenia

1. Objective: To monitor for and grade the severity of neutropenia in patients receiving CFI-400945.

2. Materials:

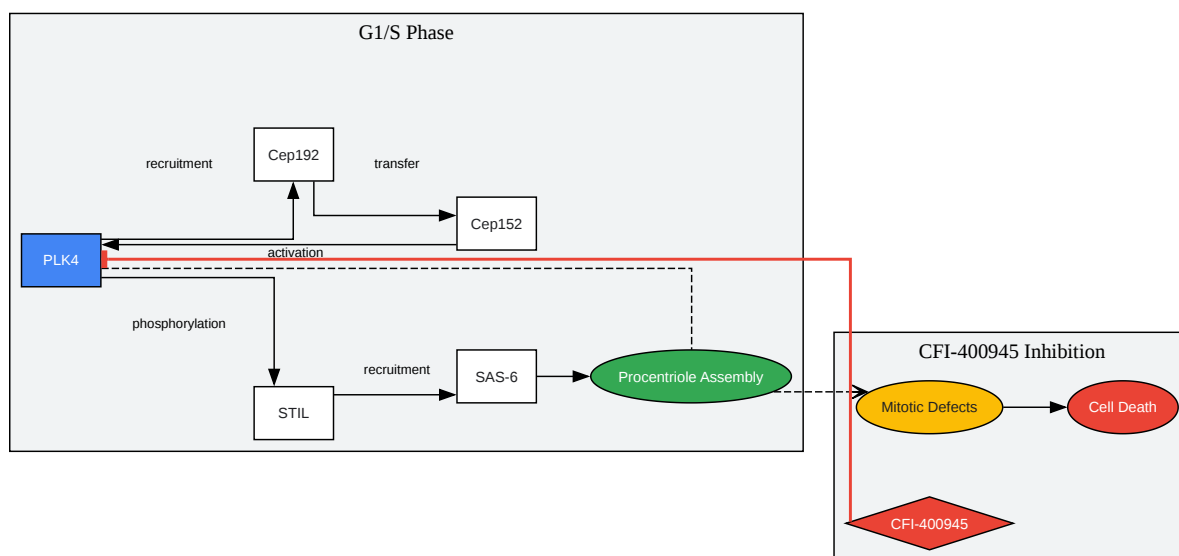
- Standard phlebotomy supplies.
- EDTA collection tubes.
- Automated hematology analyzer.

3. Methodology:

- Baseline Assessment: Prior to the first dose of CFI-400945, obtain a baseline CBC with differential.
- On-treatment Monitoring:
 - Cycles 1 and 2: Perform a CBC with differential at least twice weekly.
 - Subsequent Cycles: If no significant neutropenia (Grade ≥ 2) is observed, monitoring frequency may be reduced to weekly.
 - Increased Monitoring: If Grade ≥ 2 neutropenia is detected, increase monitoring to daily or every other day until resolution.
- Sample Collection and Analysis:
 - Collect 2-3 mL of whole blood in an EDTA tube.

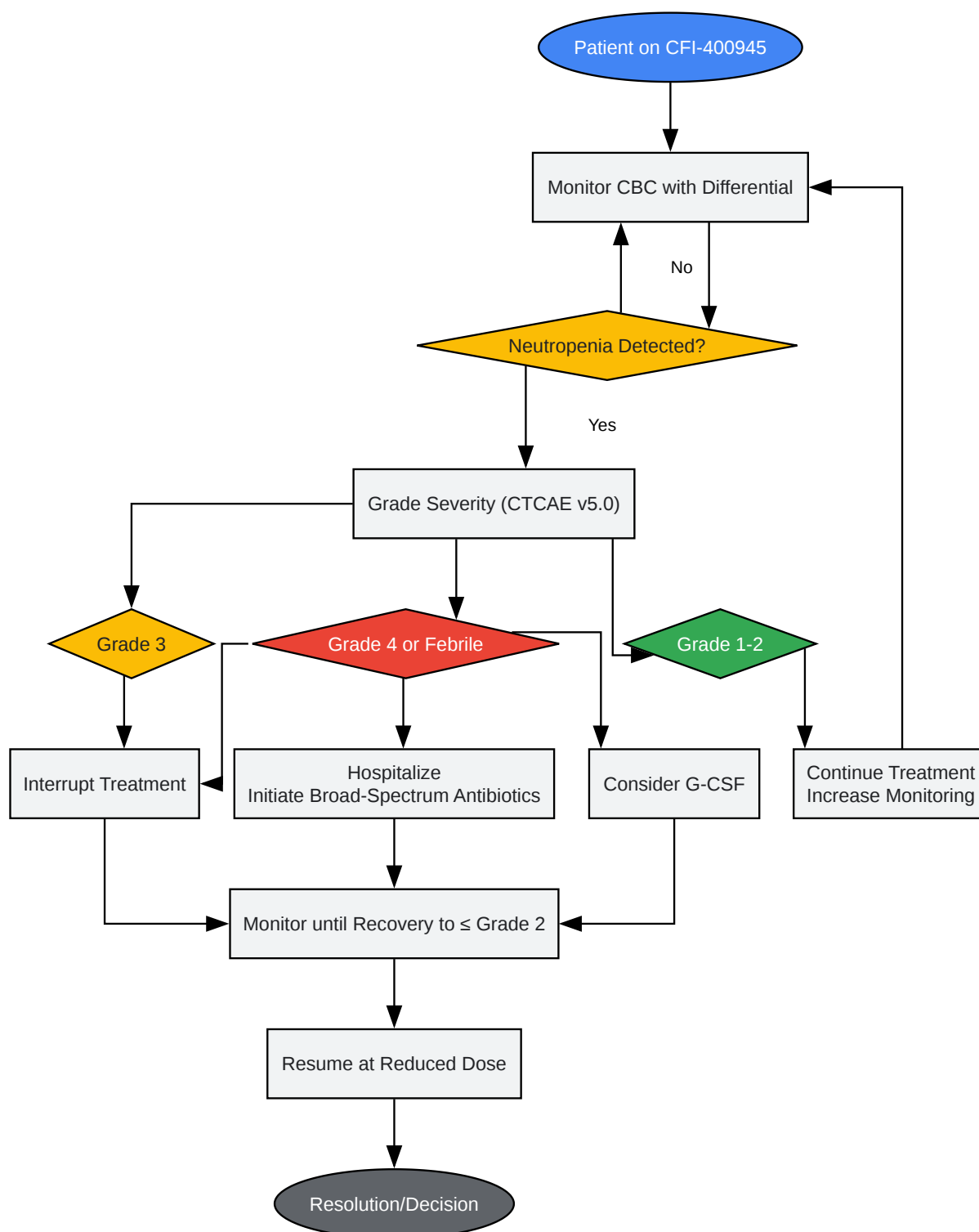
- Analyze the sample using a validated automated hematology analyzer to determine the white blood cell count and differential.
- Calculate the Absolute Neutrophil Count (ANC) using the formula: $ANC = (\% \text{ Neutrophils} + \% \text{ Bands}) \times \text{Total White Blood Cell Count}$.
- Data Recording and Grading:
- Record all CBC and differential results in the patient's case report form.
- Grade all neutropenic events according to the CTCAE v5.0 grading scale.

Visualizations



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Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400945.



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